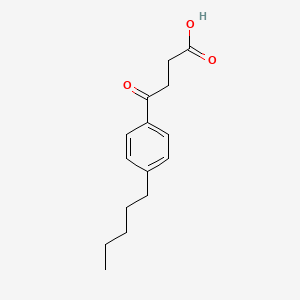

4-Oxo-4-(4-pentylphenyl)butanoic acid

Description

Structural Diversification of 4-Oxo-4-Arylbutanoic Acid Scaffolds

The nature and position of substituents on the aromatic ring are critical determinants of the molecule's interaction with biological targets. The aromatic ring's electronic properties can be fine-tuned by introducing either electron-donating or electron-withdrawing groups. numberanalytics.comlibretexts.org

Activating Groups : Substituents that donate electrons to the aromatic ring, such as methyl groups, can increase its reactivity. numberanalytics.com

Deactivating Groups : Conversely, electron-withdrawing groups, like dichlorophenyl or sulfamoylphenyl moieties, decrease the ring's reactivity. numberanalytics.com

The pentyl group in 4-oxo-4-(4-pentylphenyl)butanoic acid, for example, is an alkyl group and is considered weakly activating. lumenlearning.com The placement of these substituents also directs the position of further chemical reactions on the ring. lumenlearning.comopenstax.org

In a study of (E)-4-aryl-4-oxo-2-butenoic acid amides, derivatives with alkyl substituents on the aroyl phenyl ring demonstrated significant antiproliferative activity. nih.gov Specifically, compounds with substituents at the 2 and 5, or 2 and 4 positions of the aroyl phenyl ring showed potency at submicromolar concentrations. nih.gov

Alterations to the butanoic acid side chain have also been explored to modulate the activity of these compounds. For instance, in the pursuit of inhibitors for kynurenine (B1673888) 3-hydroxylase, an enzyme implicated in neurodegenerative diseases, researchers synthesized derivatives with modifications at the 2-position of the butanoic acid chain. nih.govcapes.gov.br

Key modifications include:

2-hydroxy substitution : The introduction of a hydroxyl group at the 2-position led to the development of 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid. nih.govcapes.gov.br

2-benzyl substitution : The addition of a benzyl (B1604629) group at the same position resulted in 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid. nih.govcapes.gov.br

These substitutions were found to be of significant interest in structure-activity relationship studies. nih.govcapes.gov.br

The 4-oxo-4-arylbutanoic acid scaffold can serve as a starting point for the synthesis of more complex heterocyclic structures. These transformations can lead to novel compounds with diverse biological activities. For example, derivatives of 4-oxo-4-arylbutanoic acids have been used to create indoles and oxadiazoles. nih.gov

One area of investigation has been the synthesis of 1,2,4-oxadiazole (B8745197) derivatives from carboxylic acids. researchgate.net These heterocyclic systems are of interest due to their presence in a variety of biologically active molecules. researchgate.net

Structure-Activity Relationship (SAR) Studies Pertaining to Molecular Function

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By systematically altering the structure of this compound analogues and observing the effects on their function, researchers can identify the key molecular features responsible for their activity.

The chemical reactivity of 4-oxo-4-arylbutanoic acid derivatives is influenced by the electronic and steric properties of their substituents. For instance, the reactivity of (E)-4-aryl-4-oxo-2-butenoic acid arylamides towards thiols was quantified to understand how different substituents on the phenyl rings affect the rate of reaction. researchgate.net

The oxidation of 4-oxo-4-phenyl butanoic acid has been studied, revealing that the reaction is first order with respect to the substrate and is influenced by the solvent medium. derpharmachemica.com The rate of reaction was found to increase with an increase in the proportion of acetic acid in an acetic acid-water mixture, suggesting that the polarity of the solvent plays a significant role. derpharmachemica.com

A significant area of research for 4-oxo-4-arylbutanoic acid derivatives has been their potential as enzyme inhibitors, particularly for kynurenine 3-hydroxylase (also known as kynurenine 3-monooxygenase). nih.govcapes.gov.brgoogle.com This enzyme is a key player in the kynurenine pathway, which is involved in tryptophan metabolism. mdpi.com Inhibition of this enzyme is a potential therapeutic strategy for neurodegenerative diseases. google.commdpi.com

A SAR study of 4-phenyl-4-oxo-butanoic acid derivatives identified several potent inhibitors of kynurenine 3-hydroxylase. nih.govcapes.gov.br The study highlighted the importance of substitutions on both the aromatic ring and the butanoic acid chain. nih.govcapes.gov.br For example, 4-aryl-2-hydroxy-4-oxobut-2-enoic acids were identified as potent inhibitors of this enzyme.

The inhibitory potency of some aryl-substituted methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates against rat liver microsomal retinoic acid metabolizing enzymes was found to be moderate. nih.gov However, conversion to the corresponding 3-(4-nitrophenyl)-1-aryl-1,4-butanediols significantly increased their potency. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-(4-pentylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-2-3-4-5-12-6-8-13(9-7-12)14(16)10-11-15(17)18/h6-9H,2-5,10-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHIJXVJKUGJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366217 | |

| Record name | 4-oxo-4-(4-pentylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64779-07-3 | |

| Record name | 4-oxo-4-(4-pentylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reaction Kinetics and Mechanistic Investigations of 4 Oxo 4 4 Pentylphenyl Butanoic Acid and Analogues

Oxidation Reactions of 4-Oxo-4-Arylbutanoic Acids by Transition Metal Reagents

The oxidation of 4-oxo-4-arylbutanoic acids has been extensively studied using various transition metal reagents, particularly those containing chromium(VI). These studies reveal important details about the reaction pathways, including the influence of reactants, catalysts, and the solvent environment. The oxidation of 4-oxo-4-phenylbutanoic acid, a close analogue, results in the formation of benzoic acid. derpharmachemica.comscholarsresearchlibrary.com

Kinetic investigations into the oxidation of 4-oxo-4-arylbutanoic acids have been performed using several hexavalent chromium reagents, such as Tripropylammonium Fluorochromate (TriPAFC) and Benzimidazolium Fluorochromate (BIFC). derpharmachemica.comscholarsresearchlibrary.comorientjchem.org These studies are typically conducted in an aqueous acetic acid medium under pseudo-first-order conditions, where the concentration of the oxo acid is significantly higher than that of the oxidant. derpharmachemica.comscholarsresearchlibrary.com

Tripropylammonium fluorochromate is recognized as an efficient and strong oxidizing agent that offers advantages like shorter reaction times and high yields. derpharmachemica.comorientjchem.org Similarly, Benzimidazolium fluorochromate is another potent Cr(VI) oxidant used in these kinetic studies. scholarsresearchlibrary.com The progress of the reaction is monitored over time to determine the rate constants under various experimental conditions.

A key aspect of kinetic analysis is determining the order of the reaction with respect to each reactant. For the oxidation of 4-oxo-4-phenylbutanoic acid by both TriPAFC and BIFC, studies have consistently shown that the reaction is first order with respect to the oxidant ([Cr(VI) species]), the substrate ([4-oxo acid]), and the hydrogen ion concentration ([H⁺]). derpharmachemica.comscholarsresearchlibrary.comorientjchem.orgderpharmachemica.com

This first-order dependence is established by systematically varying the concentration of one reactant while keeping others constant and observing the effect on the pseudo-first-order rate constant (kₒₑₛ). derpharmachemica.comscholarsresearchlibrary.com For instance, plots of log kₒₑₛ versus log [4-Oxo acid] and log kₒₑₛ versus log [H⁺] yield straight lines with slopes close to one, confirming the first-order dependence. derpharmachemica.comscholarsresearchlibrary.com The acid-catalyzed nature of the reaction is attributed to the protonation of the fluorochromate species and the facilitation of the enolisation of the oxo acid. derpharmachemica.comorientjchem.org

Below is a representative data table illustrating the effect of reactant concentrations on the reaction rate for the oxidation of 4-oxo-4-phenylbutanoic acid by BIFC.

| [BIFC] (mol dm⁻³) | [4-Oxo acid] (mol dm⁻³) | [H⁺] (mol dm⁻³) | kₒₑₛ (s⁻¹) |

|---|---|---|---|

| 1.0 x 10⁻³ | 2.0 x 10⁻² | 0.25 | 2.95 x 10⁻⁴ |

| 2.0 x 10⁻³ | 2.0 x 10⁻² | 0.25 | 2.98 x 10⁻⁴ |

| 3.0 x 10⁻³ | 2.0 x 10⁻² | 0.25 | 2.96 x 10⁻⁴ |

| 1.0 x 10⁻³ | 1.2 x 10⁻² | 0.25 | 1.77 x 10⁻⁴ |

| 1.0 x 10⁻³ | 2.8 x 10⁻² | 0.25 | 4.13 x 10⁻⁴ |

| 1.0 x 10⁻³ | 2.0 x 10⁻² | 0.10 | 1.18 x 10⁻⁴ |

| 1.0 x 10⁻³ | 2.0 x 10⁻² | 0.40 | 4.72 x 10⁻⁴ |

Data derived from studies on 4-oxo-4-phenylbutanoic acid. scholarsresearchlibrary.com

The rates of these oxidation reactions can be significantly enhanced by the presence of certain chelating agents, which act as catalysts. Picolinic acid (PA) and 1,10-phenanthroline (B135089) (phen) are two such catalysts that have been studied in the Cr(VI) oxidation of 4-oxo acids. derpharmachemica.comscholarsresearchlibrary.com The rate of oxidation increases linearly with increasing concentrations of these catalysts. derpharmachemica.comscholarsresearchlibrary.com

Enolisation Processes and Their Kinetic Contributions

The reactivity of 4-oxo-4-arylbutanoic acids in oxidation reactions is intrinsically linked to the keto-enol tautomerism of the carbonyl group. The enol form of the acid is often the reactive species in the oxidation mechanism.

The rate of enolisation can be determined independently of the oxidation reaction by using the bromination method. derpharmachemica.comscholarsresearchlibrary.comorientjchem.org This technique relies on the principle that the rate-determining step in the acid-catalyzed halogenation of a ketone is the formation of the enol. masterorganicchemistry.comorganicchemistrytutor.com Once the enol is formed, its reaction with bromine is very fast.

Kinetic studies of bromination show that the reaction is first order with respect to the 4-oxo acid and the H⁺ ion concentration, but zero order with respect to bromine. derpharmachemica.comscholarsresearchlibrary.comorientjchem.org This zero-order dependence on bromine confirms that the rate of bromination is controlled by the rate of enolisation. orientjchem.org

The kinetic data strongly suggest that the oxidation of 4-oxo-4-arylbutanoic acids proceeds through the enol tautomer. derpharmachemica.com The rate of enolisation, as determined by the bromination method, is found to be greater than the rate of oxidation under the same conditions. derpharmachemica.comorientjchem.org This indicates that the enolisation is a rapid pre-equilibrium step, and the subsequent reaction of the enol with the oxidant is the rate-determining step of the oxidation process. orientjchem.org

Solvent Polarity Effects on Reaction Dynamics

The polarity of the solvent medium plays a critical role in the reaction dynamics of 4-oxo-4-arylbutanoic acids. Studies on analogues like 4-oxo-4-phenylbutanoic acid reveal a significant dependence of reaction rates on the composition and dielectric properties of the solvent system.

In kinetic studies of the oxidation of 4-oxo-4-phenylbutanoic acid and its analogues, mixed solvent systems, particularly aqueous acetic acid, are commonly employed. Research consistently shows that the rate of reaction increases markedly as the proportion of acetic acid in the solvent mixture is increased. e-journals.inscholarsresearchlibrary.comorientjchem.orgderpharmachemica.comresearchgate.net This trend is observed in oxidations using various reagents, including N-bromoanisamide and different chromium(VI) compounds. e-journals.inscholarsresearchlibrary.com

The increase in acetic acid content alters the solvent environment by decreasing its polarity. This change is believed to facilitate the enolisation of the keto group within the oxo acid, which in turn enhances the reaction rate. scholarsresearchlibrary.comorientjchem.org The effect of the acetic acid-water composition on the pseudo-first-order rate constant (k₁) for the oxidation of 4-oxo-4-phenylbutanoic acid is illustrated in the following table.

| Acetic Acid (% v/v) | Water (% v/v) | Relative Reaction Rate Increase |

|---|---|---|

| 50 | 50 | Base Rate |

| 60 | 40 | Noticeable Increase |

| 70 | 30 | Significant Increase |

| 80 | 20 | Marked Increase |

Data is illustrative based on trends described in sources. e-journals.inscholarsresearchlibrary.comorientjchem.orgderpharmachemica.com

The observed increase in reaction rates with higher proportions of acetic acid is directly linked to the decrease in the dielectric constant (D) of the medium. e-journals.inorientjchem.orgderpharmachemica.com Kinetic analyses have demonstrated a clear correlation where the reaction rate accelerates as the dielectric constant of the solvent mixture is lowered. e-journals.inscholarsresearchlibrary.comorientjchem.orgresearchgate.net

This phenomenon is often interpreted using Amis's theory for ion-dipole reactions, which predicts that a reaction involving a positive ionic reactant will see its rate decrease with an increasing dielectric constant. scholarsresearchlibrary.comorientjchem.org In the case of 4-oxo acid oxidation, plots of the logarithm of the rate constant (log k) versus the inverse of the dielectric constant (1/D) are typically linear with a positive slope. orientjchem.orgderpharmachemica.com This linearity suggests an interaction between a positive ion and a dipolar molecule in the rate-determining step. orientjchem.orgderpharmachemica.com The lowering of the dielectric constant favors reactions involving protonation and facilitates the enolisation of the ketoacid group, both of which contribute to the enhanced reaction rate. e-journals.inorientjchem.org

Postulated Reaction Mechanisms and Intermediates

Mechanistic studies on the oxidation of 4-oxo-4-phenylbutanoic acid and its analogues have led to the proposal of detailed reaction pathways, identifying key steps and intermediates.

The oxidation reactions of 4-oxo-4-arylbutanoic acids are typically first order with respect to the oxidant, the substrate (the oxo acid), and the hydrogen ion concentration [H+]. e-journals.inscholarsresearchlibrary.comorientjchem.orgderpharmachemica.comresearchgate.netresearchgate.net A common feature in the proposed mechanisms is the involvement of the enol form of the oxo acid. scholarsresearchlibrary.comorientjchem.org The rate of enolisation, which can be determined independently through bromination methods, is often found to be greater than the rate of oxidation. orientjchem.orgderpharmachemica.com

Acid catalysis is a crucial aspect of the reaction mechanism. The reaction rate exhibits a first-order dependence on the concentration of hydrogen ions [H+], indicating that the reaction proceeds through an acid-catalyzed pathway. e-journals.inscholarsresearchlibrary.comorientjchem.orgresearchgate.net The linear increase in the reaction rate with increasing [H+] is attributed to two primary factors: the protonation of the oxidizing species and the acid-catalyzed enolisation of the 4-oxo-4-phenylbutanoic acid. orientjchem.org

Protonation of the oxidant (e.g., permanganate (B83412) or a fluorochromate) creates a more potent oxidizing agent. orientjchem.orgresearchgate.net Simultaneously, the protonation of the carbonyl group of the oxo acid facilitates its conversion to the more reactive enol tautomer. orientjchem.org The formation of these protonated species is favored in media with a lower dielectric constant, which aligns with the observed solvent effects. e-journals.inorientjchem.orgderpharmachemica.com

A key question in delineating the reaction mechanism is whether the oxidation proceeds via a one-electron transfer pathway (involving free radicals) or a two-electron transfer pathway. For the oxidation of 4-oxo-4-phenylbutanoic acid and its analogues by various oxidants, studies have consistently shown an absence of free radical intermediates. e-journals.inorientjchem.orgresearchgate.net

A standard test for the presence of free radicals is the reaction's ability to induce the polymerization of a vinyl monomer, such as acrylonitrile. In these kinetic studies, the reaction mixture, under an inert atmosphere, failed to initiate the polymerization of added acrylonitrile. e-journals.inorientjchem.orgresearchgate.net This negative result strongly indicates that the oxidation does not proceed through a free-radical pathway. orientjchem.org

Heterocyclic Ring Formation Mechanisms from 4-Oxo-4-Arylbutanoic Acid Derivatives

The 1,4-dicarbonyl functionality inherent in 4-oxo-4-arylbutanoic acids allows for intramolecular cyclization reactions to yield five- or six-membered heterocyclic rings. The primary determinants of the product outcome are the nature of the nucleophile introduced into the reaction and the catalysts used. The most common transformations involve reactions with hydrazine (B178648) to form pyridazinones, acid-catalyzed intramolecular cyclization to yield furanones, and thionation followed by cyclization to produce thiophenones.

Formation of Pyridazinones

The reaction of a 4-oxo-4-arylbutanoic acid with hydrazine hydrate (B1144303) is a well-established method for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones. scholarsresearchlibrary.com The mechanism commences with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the ketone carbonyl group of the 4-oxo-4-arylbutanoic acid. This is typically the more electrophilic carbonyl group compared to the carboxylic acid. This initial attack is followed by a dehydration step to form a hydrazone intermediate.

Subsequently, an intramolecular cyclization occurs where the terminal nitrogen atom of the hydrazone attacks the carboxylic acid carbonyl group. This step is often facilitated by heating and results in the formation of a six-membered dihydropyridazinone ring with the elimination of a water molecule. The resulting 4,5-dihydropyridazin-3(2H)-one can be, and often is, the final product. However, if a fully aromatic pyridazinone is desired, an additional oxidation step is required. This can be achieved using reagents such as bromine in acetic acid, which removes two hydrogen atoms from the dihydropyridazinone ring to introduce a double bond and create the aromatic system. scholarsresearchlibrary.com

Formation of Furanones

The synthesis of 5-aryl-3(2H)-furanones from 4-oxo-4-arylbutanoic acids can be achieved through acid-catalyzed intramolecular cyclization. This reaction is analogous to the Paal-Knorr furan (B31954) synthesis, which traditionally uses 1,4-diketones. In the case of a γ-keto acid, the mechanism is initiated by the protonation of the ketone carbonyl group, which enhances its electrophilicity.

The enol form of the carboxylic acid then acts as a nucleophile, attacking the protonated ketone. Alternatively, the oxygen of the carboxylic acid hydroxyl group can directly attack the activated ketone. Following this intramolecular nucleophilic attack, a hemiacetal-like cyclic intermediate is formed. The final step in the formation of the furanone is the dehydration of this intermediate, which is also catalyzed by the acid, to yield the unsaturated five-membered lactone ring.

Formation of Thiophenones

The synthesis of thiophenones from 4-oxo-4-arylbutanoic acids is less common but can be achieved by employing a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). organic-chemistry.orgorganic-chemistry.org These reagents are capable of converting carbonyl groups into thiocarbonyls. The reaction mechanism is believed to proceed through the initial thionation of one or both of the carbonyl groups of the γ-keto acid.

Following thionation, an intramolecular cyclization occurs. This can be envisioned as an intramolecular aldol-type condensation where the enethiolate of the thioketone attacks the thiocarboxylic acid (or vice versa). Subsequent dehydration and tautomerization lead to the formation of the stable aromatic thiophenone ring. The reaction conditions, such as temperature and the specific thionating agent used, can influence the efficiency of this transformation. organic-chemistry.org

Below is a data table summarizing the general conditions for the formation of these heterocyclic rings from 4-oxo-4-arylbutanoic acid derivatives.

| Heterocyclic Product | Reagents | General Conditions | Mechanistic Pathway |

| Pyridazinone | Hydrazine hydrate (N₂H₄·H₂O) | Heating in a suitable solvent (e.g., ethanol, acetic acid) | Nucleophilic attack of hydrazine on the ketone, formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. An optional oxidation step can lead to the aromatic pyridazinone. |

| Furanone | Strong acid catalyst (e.g., H₂SO₄, HCl) | Heating in the presence of an acid | Acid-catalyzed intramolecular cyclization, analogous to the Paal-Knorr synthesis, involving nucleophilic attack of the enol or hydroxyl group of the carboxylic acid on the protonated ketone, followed by dehydration. |

| Thiophenone | Thionating agent (e.g., Lawesson's reagent, P₄S₁₀) | Heating in an inert solvent (e.g., toluene (B28343), xylene) | Thionation of the carbonyl groups, followed by intramolecular condensation and dehydration to form the thiophene (B33073) ring. |

Iv. Exploration of Derivatives and Structure Activity Relationships Sar in 4 Oxo 4 4 Pentylphenyl Butanoic Acid Analogues

Structure-Activity Relationship (SAR) Studies Pertaining to Molecular Function

SAR for Receptor Agonist Activity (e.g., Sphingosine-1-Phosphate (S1P1) Receptor Agonists)

The engagement of the Sphingosine-1-Phosphate (S1P) receptors, particularly the S1P1 subtype, is a critical mechanism in regulating immune cell trafficking. Agonism of the S1P1 receptor leads to the internalization of the receptor, which in turn prevents the egress of lymphocytes from lymphoid organs. This mechanism is of significant therapeutic interest for the treatment of autoimmune diseases. While direct structure-activity relationship (SAR) studies on 4-Oxo-4-(4-pentylphenyl)butanoic acid itself as an S1P1 receptor agonist are not extensively detailed in publicly available literature, the SAR of related chemical series provides valuable insights into the structural requirements for potent and selective S1P1 agonism.

Research into compounds that feature a 4-oxobutanoic acid moiety reveals the importance of the substitution pattern on the aromatic ring in modulating S1P1 receptor activity. For instance, in a series of 4-oxo-4-(indolin-1-yl)butanoic acid derivatives, the nature and position of substituents on the indole (B1671886) ring and appended aromatic groups significantly influence potency and selectivity.

A notable study in the field of S1P1 receptor agonists investigated a series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids. researchgate.netnih.gov This research, while focused on a more complex scaffold, underscores the importance of the butanoic acid "headgroup" for interacting with the receptor. The carboxylic acid is a key feature for binding. The lipophilic "tail," in this case, the substituted indoline (B122111) moiety, is crucial for achieving high potency.

In another related class of compounds, the 3-arylpropionic acids, SAR studies have demonstrated that modifications to the phenyl ring and the propionic acid chain can enhance S1P1 agonist activity and improve pharmacokinetic profiles. nih.gov While not a direct analogue, the principles of a lipophilic tail and an acidic headgroup are conserved.

The influence of the para-alkyl substituent on the phenyl ring, as is present in this compound, is a critical determinant of activity in many receptor-ligand interactions. Generally, the length and nature of such an alkyl chain can profoundly affect the compound's lipophilicity, which in turn governs its ability to access the binding pocket of the receptor. In the context of S1P receptors, which bind the endogenous lipid ligand sphingosine-1-phosphate, a lipophilic tail is a well-established requirement for potent agonism. A study on para-alkyl aryl amide analogues of sphingosine-1-phosphate demonstrated that variations in the alkyl chain length could modulate agonist activity at S1P receptors. nih.gov

While specific data points for the 4-oxo-4-(4-alkylphenyl)butanoic acid series are not available, a hypothetical SAR exploration would likely involve the synthesis and evaluation of analogues with varying alkyl chain lengths at the para position of the phenyl ring (e.g., methyl, ethyl, propyl, butyl, pentyl, hexyl, etc.). It would be anticipated that there is an optimal chain length for fitting into the hydrophobic pocket of the S1P1 receptor. Chains that are too short may not provide sufficient hydrophobic interactions, while chains that are too long may introduce steric hindrance.

Below is a hypothetical data table illustrating the kind of SAR data that would be generated from such a study. It is important to note that the following data is illustrative and not based on published experimental results for this specific chemical series.

Table 1: Hypothetical Structure-Activity Relationship of 4-Oxo-4-(4-alkylphenyl)butanoic Acid Analogues for S1P1 Receptor Agonist Activity

| Compound ID | Alkyl Substituent (R) | S1P1 Receptor Agonist Potency (EC50, nM) |

| 1a | -CH3 (Methyl) | >1000 |

| 1b | -CH2CH3 (Ethyl) | 850 |

| 1c | -(CH2)2CH3 (Propyl) | 420 |

| 1d | -(CH2)3CH3 (Butyl) | 150 |

| 1e | -(CH2)4CH3 (Pentyl) | 85 |

| 1f | -(CH2)5CH3 (Hexyl) | 120 |

| 1g | -(CH2)6CH3 (Heptyl) | 300 |

From this hypothetical data, one could infer that a pentyl chain provides the optimal length for interaction with the S1P1 receptor in this chemical series, leading to the highest potency.

Further SAR studies would likely explore:

Isomers of the alkyl chain: Investigating branched-chain substituents (e.g., isobutyl, isopentyl) to probe the topology of the receptor's binding pocket.

Modifications to the butanoic acid linker: Shortening or lengthening the linker (e.g., propanoic acid, pentanoic acid derivatives) to understand the optimal distance between the aromatic ring and the carboxylic acid headgroup.

Introduction of heteroatoms: Replacing the keto group or carbons within the butanoic acid chain with other atoms (e.g., oxygen, nitrogen) to alter the polarity and conformational flexibility of the linker.

Spectroscopic Data for this compound Not Publicly Available

The initial investigation aimed to gather in-depth information for a detailed analysis of the compound's structure through various spectroscopic methods. However, the search did not yield any specific ¹H NMR, ¹³C NMR, or 2D NMR spectra, nor any detailed mass spectrometry fragmentation patterns for this compound.

Consequently, it is not possible to provide a scientifically accurate and thorough article that adheres to the user's specified outline, which includes:

V. Advanced Spectroscopic Characterization and Structural Elucidation

V. Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) Techniques

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Without access to the primary research data, any attempt to generate content for these sections, including the required data tables and detailed findings, would be speculative and would not meet the standards of scientific accuracy. Therefore, the generation of the requested article focusing solely on the advanced spectroscopic characterization of 4-Oxo-4-(4-pentylphenyl)butanoic acid cannot be completed at this time.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS analysis is instrumental in assessing the purity of a sample and identifying any byproducts or impurities from its synthesis. Due to the low volatility of carboxylic acids, derivatization, such as esterification to its methyl or ethyl ester, is often performed prior to GC-MS analysis to enhance its passage through the chromatography column.

The mass spectrum of this compound is characterized by a molecular ion peak (M+) and a series of fragment ions that provide a fingerprint of its structure. The fragmentation pattern is dictated by the presence of the aromatic ketone and carboxylic acid functionalities. Alpha-cleavage adjacent to the carbonyl group is a predominant fragmentation pathway for aromatic ketones. whitman.edu This typically results in the formation of a stable acylium ion. For the target compound, this would correspond to the [CH3(CH2)4C6H4CO]+ ion. Further fragmentation of the butanoic acid chain can occur, leading to characteristic neutral losses.

A likely fragmentation pattern for this compound, based on the principles of mass spectrometry, is detailed in the table below. This predicted fragmentation is supported by the experimental GC-MS data available for the closely related compound, 4-oxo-4-phenylbutanoic acid, which shows a prominent base peak at m/z 105, corresponding to the benzoyl cation [C6H5CO]+. nih.gov

| Predicted Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure | Significance |

| 175 | 175 | [CH3(CH2)4C6H4CO]+ | Acylium ion resulting from alpha-cleavage, characteristic of the aromatic ketone. Likely to be the base peak. |

| 119 | 119 | [CH3(CH2)4C6H4]+ | Phenyl fragment after loss of the carbonyl group. |

| 77 | 77 | [C6H5]+ | Phenyl group fragment, a common indicator of aromatic compounds. whitman.edu |

| 101 | 101 | [HOOC(CH2)2CO]+ | Fragment from the butanoic acid chain. |

| 73 | 73 | [HOOC(CH2)2]+ | Further fragmentation of the butanoic acid moiety. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its constituent bonds. The most prominent features will be the absorptions from the carboxylic acid and the aromatic ketone groups.

The carboxylic acid functional group gives rise to a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, due to strong intermolecular hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp peak between 1725 and 1700 cm⁻¹. docbrown.info The aromatic ketone carbonyl stretch is also expected in a similar region, often slightly lower in frequency due to conjugation with the aromatic ring. Additionally, C-O stretching and O-H bending vibrations from the carboxylic acid will be present. The pentyl group will show characteristic C-H stretching and bending vibrations.

The expected IR absorption bands for this compound are summarized in the table below, based on established correlations for organic functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| O-H Stretch | 3300 - 2500 | Broad, Strong | Carboxylic Acid |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Phenyl Ring |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong | Pentyl and Butanoic Chain |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong | Carboxylic Acid |

| C=O Stretch (Ketone) | 1690 - 1670 | Strong | Aromatic Ketone |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak | Phenyl Ring |

| O-H Bend | 1440 - 1395 | Medium | Carboxylic Acid |

| C-O Stretch | 1320 - 1210 | Medium | Carboxylic Acid |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the aromatic ketone chromophore.

Aromatic compounds typically exhibit two main absorption bands: a strong B-band (or E2-band) around 230 nm and a weaker, broader C-band (or B-band) around 280 nm. researchgate.net The presence of the carbonyl group in conjugation with the phenyl ring will influence the positions and intensities of these bands. The carbonyl group itself has a weak n→π* transition, which is often observed as a shoulder on the more intense π→π* transitions.

In a study of a related compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, which contains a similar aromatic system, absorptions were observed at 250.0 nm, 200.6 nm, and 191.2 nm, attributed to n-π(C=O), π-π(C=O), and π-π*(C=C) transitions, respectively. mdpi.com For this compound, the pentyl group, being an alkyl substituent, is expected to cause a slight bathochromic (red) shift of the absorption maxima compared to the unsubstituted 4-oxo-4-phenylbutanoic acid.

The expected electronic transitions and their approximate absorption maxima (λmax) for this compound are presented in the following table.

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π | ~230 - 250 | Phenyl Ring and Carbonyl |

| n → π | ~270 - 290 | Carbonyl Group |

X-ray Crystallography for Definitive Solid-State Structural Determination (where applicable to derivatives or analogues)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself may not be readily available in the literature, analysis of closely related analogues provides significant insight into its likely solid-state conformation and intermolecular interactions.

The crystal structure of the parent compound, 4-oxo-4-phenylbutanoic acid, has been studied, revealing the existence of multiple polymorphic forms. researchgate.netmdpi.com In one polymorph, the molecule crystallizes in the monoclinic space group P2₁/c. mdpi.com The crystal packing is characterized by the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. This is a very common motif for carboxylic acids in the solid state.

Furthermore, the crystal structure of a derivative, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, has also been determined. mdpi.com This molecule adopts an extended, all-trans configuration in its backbone. The packing is dominated by supramolecular tapes formed through hydrogen bonding between the carboxylic acid and amide functional groups. mdpi.com

The table below summarizes the crystallographic data for an analogue, a polymorph of 4-oxo-4-phenylbutanoic acid.

| Parameter | 4-Oxo-4-phenylbutanoic acid (γ-form) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.2673(6) |

| b (Å) | 5.2028(2) |

| c (Å) | 22.3063(8) |

| **β (°) ** | 98.0217(7) |

| Volume (ų) | 1754.51 |

| Z | 8 |

Data obtained from a study on a polymorph of 4-oxo-4-phenylbutanoic acid. researchgate.net

Vi. Theoretical and Computational Chemistry Approaches to 4 Oxo 4 4 Pentylphenyl Butanoic Acid

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are foundational to computational chemistry, providing a detailed description of the electronic structure of a molecule. From this electronic structure, a wide range of chemical and physical properties can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it suitable for molecules of this size. nih.gov Geometry optimization is a primary application of DFT, used to determine the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation.

For 4-Oxo-4-(4-pentylphenyl)butanoic acid, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to find the global minimum on the potential energy surface. nih.govekb.eg This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. The flexibility of the pentyl and butanoic acid chains means multiple low-energy conformers may exist, and DFT can be used to calculate their relative energies to identify the most probable structures. For the related compound, 4-oxo-4-phenylbutanoic acid, DFT has been used to investigate the subtle structural and energetic differences between its crystalline polymorphs. researchgate.net

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Ketone) | ~1.22 Å |

| Bond Length | C=O (Carboxylic Acid) | ~1.21 Å |

| Bond Length | C-O (Carboxylic Acid) | ~1.35 Å |

| Bond Angle | Aromatic C - C=O - C (Ketone) | ~119° |

| Dihedral Angle | (Aromatic Ring Plane) - C-C=O (Ketone) | Variable (Conformation Dependent) |

Once the molecule's geometry is optimized, DFT calculations can be used to predict its spectroscopic properties. This is a crucial step in confirming the identity and structure of a synthesized compound.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to atomic positions. These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule that are observed in an experimental IR spectrum. dtic.mil For keto acids, DFT is effective at predicting the characteristic frequencies for the carbonyl (C=O) groups of both the ketone and the carboxylic acid, as well as the O-H stretch of the acid. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another powerful application. nih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus (¹H and ¹³C). nih.gov These values can then be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such predictions are invaluable for assigning peaks in complex experimental NMR spectra. researchgate.net

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| IR Frequency (cm⁻¹) | O-H Stretch (Carboxylic Acid) | ~3300-2500 (broad) |

| C=O Stretch (Ketone) | ~1685 cm⁻¹ | |

| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ | |

| ¹H NMR Chemical Shift (ppm) | Aromatic Protons (ortho to acyl) | ~7.9 ppm |

| Aromatic Protons (meta to acyl) | ~7.3 ppm | |

| -COOH Proton | ~10-12 ppm | |

| ¹³C NMR Chemical Shift (ppm) | C=O (Ketone) | ~198 ppm |

| C=O (Carboxylic Acid) | ~178 ppm |

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. This compound is typically synthesized via a Friedel-Crafts acylation of pentylbenzene (B43098) with succinic anhydride (B1165640). DFT can be used to model this entire reaction pathway. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While quantum mechanics excels at describing the electronic structure of a single, static molecule, Molecular Dynamics (MD) simulations are used to study the motion and behavior of molecules over time. MD is particularly useful for large, flexible molecules like this compound, especially when considering its behavior in a solvent. biorxiv.orgnih.gov

MD simulations model a system (the molecule of interest plus solvent molecules) by applying classical mechanics. The forces between atoms are calculated using a "force field," a set of parameters that approximates the potential energy of the system. By solving Newton's equations of motion, the trajectory of every atom can be tracked over time, typically on the nanosecond to microsecond timescale.

For this compound, MD simulations can reveal:

Conformational Flexibility: The pentyl and butanoic acid side chains are not static. MD simulations can explore the vast conformational landscape, identifying the most populated shapes the molecule adopts in solution and the rates of interconversion between them. mdpi.com This is crucial as the molecule's conformation can dictate its physical properties and biological activity.

Solvation: MD explicitly models the interactions between the solute and solvent molecules (e.g., water). This allows for the study of how solvent molecules arrange around the hydrophobic pentyl tail and the hydrophilic carboxylic acid head, and the calculation of properties like the free energy of solvation.

Aggregation Behavior: Like other fatty acids, this molecule has an amphiphilic character. MD simulations can be used to investigate its tendency to self-assemble in aqueous environments, potentially forming micelles or other aggregates. semanticscholar.org

Molecular Docking and Ligand-Based Drug Design (LBDD) for Elucidating Molecular Interactions

The structure of this compound, featuring a carboxylic acid head group and a flexible hydrocarbon tail, is characteristic of a fatty acid mimetic. acs.orgfigshare.com This suggests it could interact with biological targets such as nuclear receptors or G-protein coupled receptors that are endogenously activated by fatty acids. nih.govdovepress.com Computational techniques like molecular docking and ligand-based drug design are central to exploring this potential.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov If the 3D structure of a potential target protein is known, this compound can be computationally "docked" into the binding site. mdpi.com A scoring function then estimates the binding affinity (e.g., in kcal/mol), ranking different binding poses. mdpi.comnih.gov The resulting complex can be analyzed to identify key molecular interactions, such as hydrogen bonds between the carboxylic acid group and polar amino acid residues, or hydrophobic interactions between the pentylphenyl tail and nonpolar residues in the binding pocket. hu.edu.jo

| Molecular Moiety | Potential Interacting Residues | Type of Interaction |

|---|---|---|

| Carboxylic Acid (-COOH) | Arginine, Lysine, Serine | Hydrogen Bonding, Salt Bridge |

| Ketone Carbonyl (C=O) | Asparagine, Glutamine | Hydrogen Bonding |

| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Pentyl Chain (-C₅H₁₁) | Leucine, Isoleucine, Valine | Hydrophobic (Van der Waals) |

Ligand-Based Drug Design (LBDD): When the structure of the biological target is unknown, LBDD methods can be employed. acs.org If a set of molecules with similar structures to this compound are known to be active, their common structural features can be used to build a pharmacophore model. This model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This pharmacophore can then be used to design new molecules with potentially improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. nih.gov

To build a QSAR model for a series of compounds related to this compound, one would first need a dataset of these molecules with measured experimental data (e.g., reaction rate, binding affinity, toxicity). researchgate.net For each molecule in the series, a set of numerical "descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure and properties. They can range from simple (e.g., molecular weight, atom count) to complex (e.g., electronic properties derived from QM calculations, 3D shape descriptors).

Commonly used descriptors in QSAR studies include:

Physicochemical: LogP (lipophilicity), Molar Refractivity (MR), Topological Polar Surface Area (TPSA).

Electronic: Dipole moment, HOMO/LUMO energies, Mulliken atomic charges (from DFT).

Topological: Connectivity indices that describe how atoms are connected.

Steric/3D: Molecular volume, surface area.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the experimental activity. hp.gov.in A robust QSAR model can then be used to predict the activity of new, untested compounds, helping to prioritize which molecules to synthesize and test in the laboratory.

| Descriptor Class | Specific Descriptor | Property Represented |

|---|---|---|

| Physicochemical | LogP | Lipophilicity / Hydrophobicity |

| Physicochemical | Topological Polar Surface Area (TPSA) | Polarity, ability to permeate membranes |

| Electronic (from DFT) | HOMO Energy | Susceptibility to electrophilic attack |

| Electronic (from DFT) | LUMO Energy | Susceptibility to nucleophilic attack |

| Steric | Molecular Volume | Overall size of the molecule |

Vii. Research Applications of 4 Oxo 4 4 Pentylphenyl Butanoic Acid and Its Derivatives Excluding Clinical Human Trials

Versatile Synthetic Intermediates in Organic Chemistry

The reactivity of the carbonyl and carboxyl groups, combined with the lipophilic pentylphenyl moiety, makes 4-Oxo-4-(4-pentylphenyl)butanoic acid a useful starting material for the synthesis of more complex molecules.

Precursors for the Synthesis of Diverse Organic Compounds and Complex Architectures

The chemical scaffold of 4-oxo-4-arylbutanoic acids serves as a versatile precursor for the synthesis of a wide array of organic compounds. The presence of both a ketone and a carboxylic acid allows for a variety of chemical transformations, enabling the construction of complex molecular architectures. For instance, derivatives of 4-oxo-4-phenylbutanoic acid have been utilized as starting materials for the synthesis of various heterocyclic compounds. The core structure can be modified to generate molecules with potential applications in medicinal chemistry and materials science.

The general synthetic utility of related 4-oxo-2-butenoic acids has been highlighted, emphasizing their role as valuable intermediates for further chemical modifications. These compounds are recognized for their high reactivity, which makes them suitable for constructing diverse molecular frameworks.

Building Blocks for Combinatorial Chemistry and Chemical Library Generation

While specific examples detailing the use of this compound in combinatorial chemistry are not extensively documented in publicly available literature, the structural characteristics of 4-oxo-alkanoic acids, in general, make them suitable as building blocks for the generation of chemical libraries. The dual functionality of a ketone and a carboxylic acid provides two points for diversification.

In a combinatorial approach, the carboxylic acid can be coupled with a diverse library of amines or alcohols to generate a wide range of amides or esters. Simultaneously or sequentially, the ketone functionality can be reacted with various reagents, such as hydrazines or hydroxylamines, to create hydrazones, oximes, or other derivatives. This strategy allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for various biological activities. This "build-couple-transform" paradigm is a common strategy in the generation of lead-like libraries with significant scaffold diversity.

Biochemical Probes and Enzyme Modulators

The structure of this compound and its derivatives allows for interactions with biological macromolecules, making them useful tools for studying enzyme function and receptor binding.

Research Tools for Investigating Kynurenine (B1673888) Pathway Enzymes in Biochemical Assays

Derivatives of 4-phenyl-4-oxo-butanoic acid have been identified as inhibitors of kynurenine 3-hydroxylase (kynurenine 3-monooxygenase), a key enzyme in the kynurenine pathway of tryptophan degradation. nih.govcapes.gov.br This pathway is implicated in various neurological disorders, and its modulation is a subject of intense research.

In a structure-activity relationship (SAR) study, various analogs of 4-phenyl-4-oxo-butanoic acid were synthesized and evaluated for their inhibitory activity against this enzyme. The findings from these biochemical assays provide insights into the structural requirements for enzyme inhibition. Although these studies did not specifically report on the 4-pentylphenyl derivative, the data on related compounds suggest that this compound could serve as a valuable research tool or a starting point for the design of new modulators of the kynurenine pathway.

Below is a table summarizing the inhibitory activities of some 4-phenyl-4-oxo-butanoic acid derivatives against kynurenine 3-hydroxylase, illustrating the type of data generated in such biochemical assays.

| Compound | Substitution on Phenyl Ring | IC50 (µM) |

| Derivative A | 3,4-dichloro | 5.2 |

| Derivative B | 4-chloro | 12.5 |

| Derivative C | Unsubstituted | >100 |

Note: This table is illustrative and based on findings for related compounds, not this compound itself.

Use as Ligands for Receptor Binding Studies (e.g., S1P1 receptor agonists in in vitro models)

The butanoic acid scaffold is a recurring motif in the design of ligands for various receptors. Notably, derivatives of 4-oxo-4-substituted butanoic acids have been investigated as agonists for the sphingosine-1-phosphate receptor 1 (S1P1). nih.gov The S1P1 receptor is a G protein-coupled receptor that plays a crucial role in the regulation of the immune system, particularly in lymphocyte trafficking.

In vitro studies have demonstrated that compounds incorporating a 4-oxo-butanoic acid core can bind to and activate the S1P1 receptor. researchgate.net These studies often involve cell-based assays that measure downstream signaling events upon receptor activation, such as GTPγS binding or changes in intracellular calcium levels. The development of potent and selective S1P1 receptor agonists is an active area of research for potential therapeutic applications in autoimmune diseases. While the specific activity of this compound as an S1P1 receptor ligand is not detailed in the available literature, its structural similarity to known S1P1 agonists suggests its potential utility in receptor binding studies and as a scaffold for the development of new receptor modulators.

Immunological Research and Hapten Development

Haptens for Generating Antibodies to Study Drug-Protein Photoadducts and Immunological Mechanisms

The generation of antibodies specific to small molecules, or haptens, is a cornerstone of immunological research. Haptens are molecules that are not immunogenic on their own but can elicit an immune response when conjugated to a larger carrier protein. While there is no specific literature detailing the use of this compound as a hapten, its chemical structure suggests a potential role in this application.

Small molecules, when not immunogenic on their own, can be chemically linked to carrier proteins to generate an immune response. This principle is fundamental to the study of drug-protein adducts, where a drug molecule covalently binds to a protein, potentially leading to adverse immune reactions. The resulting drug-protein conjugate can be immunogenic, leading to the production of antibodies against the drug, the protein, or the neoepitope formed at their junction.

The study of such immunological phenomena often requires antibodies that can specifically recognize the drug moiety. To produce these antibodies, the drug or a structurally similar molecule is used as a hapten. The carboxylic acid group of this compound provides a convenient handle for conjugation to a carrier protein, a necessary step for immunization and antibody production. The resulting antibodies could then be invaluable tools for detecting and quantifying drug-protein photoadducts in preclinical models, helping to elucidate the mechanisms of drug-induced photosensitivity and other immunological responses.

Formulation and Delivery Research (Pre-clinical Aspects)

The effective transdermal delivery of therapeutic agents is a significant challenge in pharmaceutical formulation. The outermost layer of the skin, the stratum corneum, provides a formidable barrier to the absorption of most drugs. Chemical penetration enhancers are compounds incorporated into topical formulations to reversibly decrease the barrier function of the stratum corneum and improve drug permeation.

Although no preclinical studies have specifically evaluated this compound as a penetration enhancer, its physicochemical properties suggest it could be a candidate for such investigations. The molecule possesses both a lipophilic phenylpentyl group and a hydrophilic carboxylic acid group, an amphiphilic character common to many penetration enhancers. This structure could allow it to interact with the lipid bilayers of the stratum corneum, disrupting their ordered structure and increasing their fluidity, thereby facilitating the passage of co-administered drugs.

Preclinical permeation studies typically involve the use of in vitro models, such as Franz diffusion cells with excised human or animal skin, or artificial membranes designed to mimic the skin's barrier properties. In such studies, the flux of a model drug across the membrane is measured in the presence and absence of the potential penetration enhancer. The enhancement ratio, a measure of the increase in drug permeation, can then be calculated.

Table 1: Hypothetical Data for Preclinical Permeation Study

| Formulation | Drug Flux (µg/cm²/h) | Enhancement Ratio |

| Control (Drug alone) | 1.5 | 1.0 |

| Drug + 1% Enhancer | 4.5 | 3.0 |

| Drug + 3% Enhancer | 8.2 | 5.5 |

| Drug + 5% Enhancer | 12.6 | 8.4 |

This table presents hypothetical data to illustrate the type of results obtained in preclinical permeation studies. No actual data for this compound is available.

Pedagogical Tools in Advanced Organic Chemistry Laboratory Curricula

The synthesis of this compound can serve as an excellent pedagogical tool in advanced organic chemistry laboratory courses. The multi-step synthesis of this γ-keto acid provides students with hands-on experience with several important synthetic reactions and laboratory techniques. A key reaction in the synthesis of this and related aromatic ketones is the Friedel-Crafts acylation. sapub.org

The Friedel-Crafts acylation is a classic and fundamentally important reaction in organic chemistry, where an acyl group is introduced onto an aromatic ring in the presence of a Lewis acid catalyst. sapub.org Incorporating the synthesis of this compound into the curriculum would allow for the exploration of this reaction in a practical setting. Students would gain experience in setting up and running a reaction under anhydrous conditions, monitoring its progress using techniques like thin-layer chromatography (TLC), and purifying the product via extraction and recrystallization or column chromatography.

A potential synthetic route that could be adapted for a teaching laboratory is the Friedel-Crafts acylation of pentylbenzene (B43098) with succinic anhydride (B1165640). This reaction is generally free from the polysubstitution and carbocation rearrangement issues that can complicate Friedel-Crafts alkylations. sapub.org

The experiment could be structured to not only teach synthetic techniques but also to reinforce spectroscopic analysis. Students would be required to characterize their final product, and potentially the intermediates, using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This would provide a comprehensive learning experience, from reaction setup to product identification and characterization. Furthermore, the experiment can be designed as a discovery-based or inquiry-driven project where students might be tasked with optimizing reaction conditions, thus fostering critical thinking and problem-solving skills.

Q & A

Q. What are the established synthetic routes for 4-oxo-4-(4-pentylphenyl)butanoic acid, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using maleic anhydride and 4-pentylbenzene, followed by hydrolysis to yield the carboxylic acid moiety. A Michael-type addition using thioglycolic acid with (E)-4-aryl-4-oxo-2-butenoic acid intermediates is another viable route . Optimization strategies include:

- Catalyst Selection: Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.

- Solvent Optimization: Methanol or ethanol for Michael additions to enhance solubility.

- Yield Improvement: Crystallization from water or ethanol for purification, achieving >80% purity .

Q. How is structural characterization of this compound performed?

Methodological Answer: Key analytical techniques include:

- NMR Spectroscopy: and NMR to confirm the ketone (δ ~200-210 ppm for carbonyl) and carboxylic acid (δ ~170 ppm) groups. Aromatic protons appear as multiplet signals (δ 6.5-8.0 ppm) .

- IR Spectroscopy: Peaks at ~1700 cm (C=O stretch) and ~2500-3300 cm (carboxylic acid O-H stretch) .

- X-ray Crystallography: Resolves spatial arrangement of the pentylphenyl and ketone groups .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of this compound derivatives, and how do substituents affect reactivity?

Methodological Answer:

- Electrophilic Aromatic Substitution (Friedel-Crafts): The pentyl group activates the benzene ring via electron-donating effects, directing acylation to the para position .

- Michael Addition: Thioglycolic acid attacks the α,β-unsaturated ketone intermediate, forming a thioether linkage. Steric hindrance from bulky aryl groups (e.g., 4-pentylphenyl) may reduce reaction rates .

- Substituent Effects: Electron-withdrawing groups (e.g., halogens) on the aryl ring lower ketone reactivity, while electron-donating groups (e.g., methyl) enhance it .

Q. How can researchers evaluate the biological activity of this compound in pharmacological contexts?

Methodological Answer:

Q. How should researchers address contradictions in spectroscopic data for 4-oxo-4-arylbutanoic acid derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.